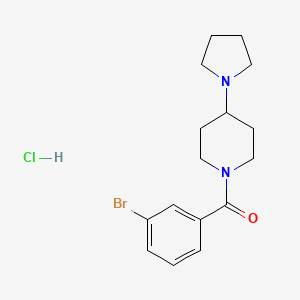

UNC-926 Hydochloride

Description

The Significance of Histone Methylation in Chromatin Structure and Function

The fundamental unit of chromatin is the nucleosome, which consists of DNA wrapped around an octamer of four core histone proteins (H2A, H2B, H3, and H4). wikipedia.orgoup.com Histone methylation is a specific type of post-translational modification where methyl groups are added to amino acid residues on these histone proteins, most commonly lysine (B10760008) (K) and arginine (R) on the tails of histones H3 and H4. wikipedia.org

Unlike some other modifications, histone methylation does not alter the charge of the histone protein but instead creates docking sites for specific proteins known as "histone readers". nih.gov The consequence of histone methylation—whether it leads to gene activation or repression—depends on the specific amino acid that is methylated and the degree of methylation (mono-, di-, or tri-methylation). wikipedia.orgnih.gov For instance, methylation events that weaken the attraction between histone tails and DNA can allow the DNA to uncoil, making it accessible to transcription factors and RNA polymerase, thereby increasing gene transcription. wikipedia.org Conversely, certain methylation marks are associated with condensed, transcriptionally silent chromatin (heterochromatin). oup.com This process is critical for a wide range of biological functions, including embryonic development, learning, and memory, and its misregulation is linked to various diseases, including cancer. wikipedia.org

Functional Classification and Biological Relevance of Methyl-lysine Reader Domains

Methyl-lysine reader domains are specialized protein modules that recognize and bind to methylated lysine residues on histone tails and other proteins. nih.govacs.org These "readers" are a critical component of the epigenetic machinery, translating the histone code into downstream biological outcomes. uniklinik-freiburg.de By docking onto specific methylation marks, they recruit other proteins and protein complexes that modulate chromatin structure and gene expression. nih.gov

There are several families of methyl-lysine reader domains, each with distinct specificities for different methylated lysine states. One such family is the Malignant Brain Tumor (MBT) domain-containing proteins, which selectively recognize mono- and di-methylated lysine residues. acs.org The interaction is facilitated by an aromatic cage within the MBT domain that is sterically suited for these methylation states. acs.org

The biological relevance of these reader domains is vast. They are involved in targeting chromatin regulatory complexes to specific genomic locations, thereby influencing processes like transcriptional repression. acs.org The dysfunction of methyl-lysine reader proteins has been implicated in various diseases, making them an attractive class of targets for therapeutic intervention. uniklinik-freiburg.de Small molecule inhibitors that target these reader domains are valuable research tools for dissecting their functions and hold potential as novel therapeutics. uniklinik-freiburg.deresearchgate.net

UNC-926 Hydrochloride: A Specific Chemical Tool

UNC-926 is a chemical compound that acts as an antagonist for certain methyl-lysine reader proteins, specifically those containing Malignant Brain Tumor (MBT) domains. caymanchem.com It serves as a valuable chemical probe for investigating the biological roles of these proteins in epigenetic regulation.

Chemical Identity and Properties

The chemical and physical properties of UNC-926 hydrochloride are essential for its application in research settings.

| Property | Value |

| Chemical Name | (3-bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone hydrochloride |

| Chemical Formula | C₁₆H₂₂BrClN₂O |

| Molecular Weight | 373.72 g/mol |

| CAS Number | 1184136-10-4 |

| InChI Key | DPPMBBHOXQOMJI-UHFFFAOYSA-N |

Table 1: Chemical Identifiers for UNC-926 Hydrochloride. vulcanchem.com

The hydrochloride salt form of UNC-926 enhances its stability and solubility, which is advantageous for experimental use. vulcanchem.com

| Molecular Property | Value |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Table 2: Molecular Properties of UNC-926 Hydrochloride. vulcanchem.com

Mechanism of Action and Target Specificity

UNC-926 functions as a competitive inhibitor of methyl-lysine (Kme) reader domains. medchemexpress.commedchemexpress.com It specifically targets and binds to the MBT domains of the L3MBTL (Lethal(3)malignant brain tumor-like) family of proteins.

Extensive research has characterized the inhibitory activity of UNC-926 against various MBT domain-containing proteins.

| Target Protein | IC₅₀ (μM) |

| L3MBTL1 | 3.9 |

| L3MBTL3 | 3.2 |

| L3MBTL4 | 15.6 |

| MBTD1 | >30 |

| SFMBT1 | >30 |

| CBX7 | >30 |

Table 3: Inhibitory Activity of UNC-926 against a Panel of Methyl-lysine Reader Proteins. caymanchem.commedchemexpress.com

The data clearly indicates that UNC-926 is a selective inhibitor of L3MBTL1 and L3MBTL3, showing significantly lower affinity for other MBT domain-containing proteins and no binding to the chromodomain protein CBX7. caymanchem.commedchemexpress.com This selectivity makes it a precise tool for studying the functions of L3MBTL1 and L3MBTL3. The compound inhibits the binding of the L3MBTL1's triple MBT (3xMBT) domain to its histone peptide substrate, H4K20me1, in a dose-dependent manner. medchemexpress.commedchemexpress.com Importantly, UNC-926 does not affect the binding of another H4K20me1 reader, 53BP1, further demonstrating its target specificity. medchemexpress.commedchemexpress.com

Research Applications

As a selective inhibitor, UNC-926 hydrochloride is a crucial tool for epigenetic research. It allows scientists to:

Investigate the specific biological functions of L3MBTL1 and L3MBTL3 in various cellular processes. vulcanchem.com

Explore the consequences of disrupting the recognition of methylated lysine in chromatin organization and gene expression. vulcanchem.com

Study the role of MBT domain proteins in regulating cell proliferation. vulcanchem.com

Contribute to the development of structure-activity relationships for designing more potent and selective antagonists of methyl-lysine reader domains. caymanchem.com

One notable application has been in the study of HIV latency. Research has shown that inhibition of L3MBTL1 by UNC-926 can lead to the reactivation of latent HIV-1, suggesting a role for L3MBTL1 in maintaining viral latency. nih.govgoogle.com

The YEATS Domain: A Reader of Acylated Lysine

While UNC-926 targets MBT domains, it is important to understand other reader domains to appreciate the complexity of epigenetic regulation. The YEATS domain is another evolutionarily conserved module that recognizes post-translational modifications on histones, specifically acylated lysine residues. mdpi.commdpi.com

AF9 and ENL YEATS Domains

The YEATS domain family includes proteins like AF9 and ENL. mdpi.com These proteins are of significant interest because of their association with certain types of cancer, particularly acute myeloid leukemia (AML). mdpi.commdpi.com

AF9: The YEATS domain of AF9 recognizes acetylated histone H3 at lysine 9 (H3K9ac). mdpi.com This recognition is a critical step in recruiting the enzyme DOT1L to chromatin, which then methylates H3K79, leading to transcriptional activation of target genes. mdpi.com

ENL: Similarly, the ENL protein's YEATS domain is crucial for its function. epicypher.com In leukemia, ENL is a dependency factor, and its YEATS domain is essential for the proliferation of leukemic cells. nih.gov It recognizes acetylated histones and plays a key role in RNA polymerase II-mediated transcription. epicypher.com

The discovery of the YEATS domain as a "reader" of histone acylation has opened new avenues for therapeutic intervention. mdpi.com Developing inhibitors that specifically target the YEATS domains of proteins like AF9 and ENL is a promising strategy for treating cancers driven by these factors. mdpi.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPMBBHOXQOMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unc 926 Hydrochloride As a Molecular Probe for Epigenetic Studies

Genesis and Initial Characterization of UNC-926 Hydrochloride

The development of UNC-926 Hydrochloride emerged from systematic chemical optimization efforts aimed at creating inhibitors for methyl-lysine (Kme) reader domains. Specifically, its genesis is the result of analog design based on earlier compounds. nih.gov This process involved modifying a preceding chemical scaffold, UNC669, to improve its properties and achieve a desired inhibitory profile against the Malignant Brain Tumor (MBT) domain family. nih.govselleckchem.com

Upon its synthesis, UNC-926 was characterized as a methyl-lysine reader domain inhibitor that specifically targets the MBT domain of the Lethal(3) malignant brain tumor-like protein 1 (L3MBTL1). medchemexpress.comselleckchem.com Initial biochemical assays determined its binding affinity and inhibitory concentration. The dissociation constant (Kd) for the binding of UNC-926 to the MBT domain of the L3MBTL1 protein was found to be 3.9 μM. selleckchem.comselleckchem.com Similarly, its half-maximal inhibitory concentration (IC₅₀) against L3MBTL1 was reported to be in the low micromolar range, with values of 3.9 μM and 3 μM cited in different studies. nih.govmedchemexpress.com

Further characterization revealed that UNC-926 also possesses activity against the close homolog L3MBTL3, with a reported IC₅₀ of 3.2 μM. medchemexpress.com However, it demonstrates a decrease in affinity for other MBT domains and, importantly, shows no binding to the chromodomain of CBX7, indicating a degree of selectivity for the L3MBTL family of proteins. medchemexpress.com In functional assays, UNC-926 effectively inhibits the interaction between the triple MBT domain of L3MBTL1 (L3MBTL1₃ₓₘₒₜ) and its corresponding histone peptide ligand, H4K20me1, in a dose-dependent manner. medchemexpress.com

Table 1: Inhibitory Activity and Binding Affinity of UNC-926

| Target Protein | Assay Type | Value | Reference |

|---|---|---|---|

| L3MBTL1 | IC₅₀ | 3.9 μM | medchemexpress.comdcchemicals.com |

| L3MBTL1 | IC₅₀ | 3.0 μM | nih.gov |

| L3MBTL1 | Kd | 3.9 μM | selleckchem.comselleckchem.com |

| L3MBTL3 | IC₅₀ | 3.2 μM | medchemexpress.com |

| CBX7 | Binding | No binding observed | medchemexpress.com |

Conceptual Framework for the Development of Methyl-lysine Reader Antagonists

The development of methyl-lysine (Kme) reader antagonists like UNC-926 is rooted in the central principles of epigenetics. Epigenetic regulation involves modifications to DNA and histone proteins that alter gene expression without changing the underlying DNA sequence. One such critical modification is the methylation of lysine (B10760008) residues on histone tails. These methylated lysines are specifically recognized by "reader" proteins, which contain specialized domains such as MBT, chromo, Tudor, and PWWP domains. rsc.orgnih.gov

The conceptual framework for creating antagonists is based on disrupting this recognition process. Methyl-lysine reader domains, such as the MBT domain of L3MBTL1, function by binding to specific methylated histone marks, thereby recruiting effector proteins and influencing chromatin structure and gene transcription. nih.gov The binding typically occurs within a conserved aromatic "cage" in the reader domain that accommodates the methylated lysine side chain. nih.gov

By designing small molecule inhibitors—or antagonists—that competitively bind to this aromatic cage, researchers can block the reader domain from engaging with its natural histone ligand. nih.gov The primary goal of developing such a molecule, often termed a "chemical probe," is to create a tool that is potent, selective, and active within a cellular context. nih.govnih.gov This allows for the precise interrogation of a specific reader protein's function. By inhibiting the reader, scientists can study the downstream biological consequences, effectively establishing a link between the molecular target and its role in cellular processes and disease. nih.gov

Positioning UNC-926 Hydrochloride as a Foundational Chemical Tool in Epigenetics

UNC-926 Hydrochloride is positioned as a foundational chemical tool in epigenetic research, particularly for studying the MBT domain family of methyl-lysine readers. adooq.com Although its potency is in the micromolar range, which is more modest than the nanomolar affinity often required for a molecule to be classified as a high-quality "chemical probe" by entities like the Structural Genomics Consortium (SGC), it represents a critical starting point and a valuable inhibitor. nih.govrsc.org

The significance of UNC-926 lies in its utility for target validation and for exploring the structure-activity relationships needed to develop more potent and selective inhibitors. nih.gov As a selective inhibitor of the L3MBTL1-histone interaction, it provides researchers with a means to investigate the biological functions of this specific reader protein. medchemexpress.com It allows for experiments designed to probe the consequences of disrupting methyl-lysine recognition in processes such as chromatin organization and gene regulation. medchemexpress.com

Furthermore, the specificity of UNC-926 for L3MBTL1 over other reader domains like 53BP1, which also recognizes histone methylation marks, demonstrates its value in dissecting the distinct roles of different epigenetic regulators. medchemexpress.com While more potent inhibitors like UNC1215 have since been developed, the creation of UNC-926 was a key step in demonstrating the druggability of MBT domains and provided a foundational scaffold for the design of subsequent, improved chemical probes for the L3MBTL family. nih.gov

Compound Index

Molecular and Cellular Mechanisms of Unc 926 Hydrochloride Action

Selective Inhibition of L3MBTL1 Methyl-lysine Binding Domain Activity

UNC-926 Hydrochloride functions as a potent inhibitor of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1) methyl-lysine binding domain. selleckchem.com The compound directly binds to the Malignant Brain Tumor (MBT) domain of the L3MBTL1 protein, exhibiting a dissociation constant (Kd) and an IC50 value of 3.9 μM. selleckchem.commedchemexpress.com This inhibitory action is selective. While UNC-926 Hydrochloride also shows a low micromolar affinity for the closely related homolog L3MBTL3 (IC50 of 3.2 μM), its affinity for other MBT domains is significantly reduced. medchemexpress.commolnova.com Furthermore, it demonstrates no binding activity towards CBX7, another type of methyl-lysine reader protein, highlighting its specificity. medchemexpress.commolnova.com This selectivity is a key feature, allowing researchers to probe the specific functions of L3MBTL1 and L3MBTL3. vulcanchem.com

Inhibitory Activity of UNC-926

| Target Protein | Inhibitory Measurement | Value | Reference |

|---|---|---|---|

| L3MBTL1 | IC50 | 3.9 μM | medchemexpress.com |

| L3MBTL1 | Kd | 3.9 μM | selleckchem.com |

| L3MBTL3 | IC50 | 3.2 μM | medchemexpress.commolnova.com |

| L3MBTL4 | Antagonistic Activity | vulcanchem.com | |

| CBX7 | No Binding Observed | medchemexpress.commolnova.com |

Disruption of L3MBTL1-Histone H4 Lysine (B10760008) 20 Monomethylation (H4K20me1) Interaction

A primary consequence of UNC-926 Hydrochloride's binding to L3MBTL1 is the disruption of this reader protein's interaction with its specific epigenetic mark. L3MBTL1 is known to recognize and bind to monomethylated lysine 20 on histone H4 (H4K20me1). nih.govnih.gov UNC-926 selectively and dose-dependently inhibits the interaction between the triple MBT (3xMBT) domain of L3MBTL1 and histone peptides containing the H4K20me1 mark. apexbt.com This has been demonstrated in peptide pull-down assays, where UNC-926 concentrations ranging from 1 to 25 μM effectively inhibit the binding of the L3MBTL1 3xMBT domain to H4K20me1. medchemexpress.commolnova.com

Crucially, the inhibitory effect of UNC-926 is specific to the L3MBTL1-H4K20me1 axis. For instance, it does not affect the binding of another reader protein, 53BP1, to the same H4K20me1 mark, further underscoring the compound's specificity for L3MBTL1 over other reader proteins that recognize the same histone modification. medchemexpress.commolnova.com This allows for the precise investigation of the biological outcomes resulting from the L3MBTL1-H4K20me1 interaction, which has been implicated in chromatin compaction and the repression of p53 target genes. nih.gov

Analysis of UNC-926 Hydrochloride's Binding Mode and Molecular Recognition with Target Proteins

UNC-926 Hydrochloride acts as a methyl-lysine reader antagonist, effectively mimicking the methylated lysine residue to occupy its binding site within the target protein. chemicalbook.incaymanchem.com The molecular recognition is primarily driven by the interaction of the compound with an aromatic cage within the MBT domain of L3MBTL1. nih.gov This cage is the structural feature responsible for non-covalently binding the methyl-ammonium group of methylated lysine residues through favorable cation-π and van der Waals interactions. nih.gov

Structural insights from its close analog, UNC669, reveal key features of this binding mode. The pyrrolidine (B122466) amine group on the ligand is critical, forming a key hydrogen bond with an acidic residue, specifically aspartic acid D355, within the L3MBTL1 binding pocket. nih.gov By occupying this pocket, UNC-926 physically blocks the reader domain from engaging with its natural substrate, the H4K20me1 on the histone tail. This competitive antagonism is the fundamental basis of its inhibitory function. chemicalbook.in

Comprehensive Profiling of Unc 926 Hydrochloride Target Engagement and Specificity

Quantitative Assessment of Binding Affinity to L3MBTL1 and Related MBT Domains (L3MBTL3, L3MBTL4)

UNC-926 acts as an antagonist to members of the L3MBTL protein family by binding to their MBT domains. tocris.comapexbt.com Quantitative assays have determined its binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

UNC-926 inhibits the primary target, Lethal(3) Malignant Brain Tumor-Like Protein 1 (L3MBTL1), with an IC50 value of 3.9 μM. medchemexpress.comanjiechem.commedchemexpress.comchembk.com Some studies also report a Kd value of 3.9 μM for the interaction with the MBT domain of the L3MBTL1 protein. tocris.comapexbt.comselleckchem.com The compound also demonstrates a strong affinity for the close homolog L3MBTL3, with a reported IC50 of 3.2 μM. medchemexpress.commedchemexpress.comchembk.com Its affinity for another related domain, L3MBTL4, is considerably lower, with an IC50 of 15.6 μM, indicating a degree of selectivity among the L3MBTL family members. medchemexpress.commedchemexpress.comchembk.com

Table 1: Binding Affinity of UNC-926 for L3MBTL Family MBT Domains

| Target Protein | IC50 Value (μM) |

|---|---|

| L3MBTL1 | 3.9 medchemexpress.commedchemexpress.comchembk.com |

| L3MBTL3 | 3.2 medchemexpress.commedchemexpress.comchembk.com |

Examination of Selectivity Against Non-Target Methyl-lysine Reader Proteins (e.g., 53BP1, CBX7)

A critical aspect of a chemical probe's characterization is its selectivity profile against off-target proteins, especially those that share structural similarities or recognize similar histone marks. Research has demonstrated that UNC-926 is highly selective for certain MBT domains over other methyl-lysine reader proteins.

Specifically, UNC-926 shows no inhibitory effect on the binding of p53-binding protein 1 (53BP1) to its histone mark, H4K20me1. medchemexpress.commedchemexpress.comtargetmol.comtmu.edu.cn This is significant because 53BP1 contains a Tudor domain that also recognizes methylated lysines, and its lack of inhibition by UNC-926 highlights the probe's specificity. Furthermore, UNC-926 exhibits no binding to Chromobox protein homolog 7 (CBX7), a member of the Polycomb protein family that contains a chromodomain for recognizing methylated histones. medchemexpress.commedchemexpress.comchembk.com This lack of cross-reactivity is essential for ensuring that the biological effects observed when using UNC-926 can be confidently attributed to the inhibition of its intended L3MBTL targets. nih.gov

Table 2: Selectivity Profile of UNC-926 Against Non-Target Proteins

| Non-Target Protein | Binding/Activity |

|---|---|

| 53BP1 | No effect on binding to H4K20me1 medchemexpress.comchembk.com |

Advanced Methodologies for Evaluating Intracellular Target Engagement (e.g., Cellular Thermal Shift Assay (CETSA), Peptide Pull-Down Assays)

Confirming that a chemical probe engages its target within a cellular context is a crucial validation step. Advanced biophysical and biochemical methods are employed to provide direct evidence of target binding in cells.

Peptide Pull-Down Assays: This technique is a well-established method to study protein-protein or protein-peptide interactions. In the context of UNC-926, peptide pull-down assays have been used to demonstrate its mechanism of action. These experiments show that UNC-926 selectively and in a dose-dependent manner inhibits the interaction between the L3MBTL1 triple MBT domain (L3MBTL13xMBT) and peptides corresponding to histone H4 mono-methylated at lysine (B10760008) 20 (H4K20me1). tocris.comapexbt.comtargetmol.com Biotinylated histone peptides are incubated with the target protein and the inhibitor, followed by capture with streptavidin beads and analysis by western blot, confirming that the inhibitor disrupts the specific interaction. nih.gov

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method for verifying drug-target engagement in intact cells and tissues. cetsa.orgwikipedia.org The principle is based on ligand-induced thermal stabilization of the target protein. mdpi.com When a ligand like UNC-926 binds to its target protein (e.g., L3MBTL1) inside a cell, it generally increases the protein's resistance to heat-induced denaturation. mdpi.combiorxiv.org In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, often by western blotting. mdpi.com An increase in the melting temperature of the target protein in the presence of the compound provides direct evidence of intracellular target engagement. cetsa.org This label-free approach is invaluable for validating that a probe like UNC-926 reaches and binds to its intended target in a physiological environment. nih.gov

Implications of Inhibitor Specificity for Deciphering Epigenetic Pathway Dynamics

The specificity of a chemical inhibitor like UNC-926 is paramount for its use as a tool to dissect complex biological pathways. Epigenetic regulation involves a vast network of writers, erasers, and readers of histone modifications, and the ability to perturb a single component or family of components with high selectivity is essential for understanding its specific function. nih.govnih.gov

By selectively antagonizing the Kme reader function of L3MBTL1 and L3MBTL3, UNC-926 allows researchers to investigate the specific downstream consequences of blocking this interaction. vulcanchem.com This helps to elucidate the role of these MBT domain proteins in processes such as chromatin organization, gene expression regulation, and cell proliferation. vulcanchem.com The well-defined selectivity profile of UNC-926, particularly its lack of activity against other reader domains like those in 53BP1 and CBX7, ensures that observed cellular phenotypes can be more confidently linked to the inhibition of the L3MBTL pathway. medchemexpress.commedchemexpress.com This precision is crucial for untangling the dynamic and often overlapping signaling cascades in epigenetic control and for validating specific reader domains as potential therapeutic targets in diseases like cancer. mrc.ac.ukmdpi.comnih.gov The use of such specific probes helps to build a clearer picture of how epigenetic information is read and translated into functional outcomes within the cell. nih.gov

Structure Activity Relationship Sar Investigations of Unc 926 Hydrochloride and Its Analogues

Strategic Approaches in Medicinal Chemistry for Inhibitor Optimization

The optimization of inhibitors targeting methyl-lysine reader proteins, such as L3MBTL1, is a key focus in medicinal chemistry. These proteins recognize and bind to methylated lysine (B10760008) residues on histone tails, playing a crucial role in gene regulation. uvic.ca The development of potent and selective inhibitors is challenged by the nature of the methyl-lysine binding pocket, which is often hydrophobic and structurally similar across different reader domains, leading to potential off-target effects. rsc.org

Strategic approaches to optimize inhibitors like UNC-926 hydrochloride often involve:

Structure-Based Drug Design: Utilizing co-crystal structures of the target protein with a ligand to guide the rational design of new inhibitors with improved affinity and selectivity. The first co-crystal structure of a small molecule bound to L3MBTL1 provided significant insights for further ligand design. acs.org

High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify initial hits. The Amplified Luminescence Proximity Homogeneous Assay (AlphaScreen) technology has been a valuable HTS method for identifying inhibitors of MBT domain-containing proteins. nih.gov

Peptide-Based and Peptidomimetic Strategies: Designing inhibitors based on the natural histone peptide substrates. This can involve creating peptidic inhibitors or peptidomimetics that mimic the key interactions of the histone tail with the reader domain. uvic.ca

Fragment-Based Drug Discovery: Screening smaller, low-complexity molecules (fragments) that can bind to the target protein. These fragments can then be grown or linked together to create more potent inhibitors.

A primary goal in inhibitor optimization is to enhance selectivity. For instance, while UNC-926 shows activity against L3MBTL1, efforts have been made to develop inhibitors with improved selectivity for other MBT family members like L3MBTL3. nih.gov This often involves modifying specific functional groups on the inhibitor scaffold to exploit subtle differences in the binding pockets of the target proteins. uvic.ca

Elucidation of Essential Pharmacophoric Elements Critical for L3MBTL1 Inhibition

The inhibitory activity of UNC-926 and its analogues against L3MBTL1 is dependent on several key pharmacophoric elements that interact with the protein's binding site. L3MBTL1 contains malignant brain tumor (MBT) domains that recognize and bind to mono- and di-methylated lysine residues. acs.orgnih.gov The essential pharmacophoric features for L3MBTL1 inhibition include:

Aromatic Cage-Binding Moiety: A critical feature of methyl-lysine reader domains is an "aromatic cage" composed of two to four aromatic residues. nih.gov This cage interacts with the positively charged methylammonium (B1206745) group of the methylated lysine through cation-π and van der Waals interactions. nih.govnih.gov In UNC-926, the pyrrolidinyl ring acts as a mimic of methylated lysine, inserting into this aromatic pocket. nih.gov

Hydrogen Bonding and Salt Bridges: The interaction is further stabilized by hydrogen bonds and salt bridges. For example, the pyrrolidine (B122466) amine of the analogue UNC669 forms a crucial hydrogen bond with an aspartic acid residue (D355) in the L3MBTL1 binding pocket. nih.gov The presence of a negatively charged residue in the cage is a key determinant for the preference of mono- and di-methylated lysines over trimethylated species. nih.gov

The chemical structure of UNC-926 hydrochloride is (3-bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone hydrochloride. vulcanchem.com The key components contributing to its activity are the bromophenyl group and the pyrrolidin-piperidin system connected by a methanone (B1245722) linkage. vulcanchem.com

Rational Design and Synthesis of Novel Constrained Amine-Containing Compound Libraries

The synthesis of these compounds often involves multi-step reaction sequences. For example, the synthesis of bi- or tricyclic amines can start with the protection of an aminoacetaldehyde dimethyl acetal, followed by alkylation and a 1,3-dipolar cycloaddition as a key step. nih.gov Another approach for preparing certain constrained amines involves using 1-benzyl-3-piperidone as a starting material, which undergoes reaction with an allylamine (B125299) followed by treatment with a Grignard reagent. nih.gov

These synthetic strategies have led to the creation of various fused and spirocyclic heterocyclic compounds, which are of broad interest in medicinal chemistry beyond their application as methyl-lysine reader inhibitors. nih.gov

Comparative Analysis of Structural Determinants Across Methyl-lysine Reader Antagonists

While sharing a conserved mechanism of recognizing methylated lysine via an aromatic cage, different families of methyl-lysine readers, and even different members within the same family, possess structural nuances that can be exploited for developing selective antagonists. uvic.canih.gov

MBT Domain Proteins (e.g., L3MBTL1, L3MBTL3): The MBT family has been particularly amenable to the discovery of chemical probes. nih.gov UNC-926 inhibits L3MBTL1 with an IC₅₀ of 3.9 μM and also shows affinity for L3MBTL3. vulcanchem.commedchemexpress.com The development of analogues has led to compounds with improved selectivity. For example, UNC1215 is a potent and selective inhibitor of L3MBTL3. nih.govresearchgate.net Structural studies revealed that UNC1215 induces a unique 2:2 polyvalent interaction, where two L3MBTL3 molecules interact with two inhibitor molecules, effectively blocking the binding sites. nih.govnih.gov

CBX Family Proteins: The chromobox (CBX) family of proteins, part of the Polycomb repressive complexes, recognize trimethylated lysine. uvic.ca Efforts to develop inhibitors for CBX proteins have demonstrated that selectivity can be achieved by targeting interactions outside of the primary methyl-lysine binding pocket. uvic.ca For instance, rational adaptation of L3MBTL1 inhibitors has been explored to create antagonists for Cbx7, another methyl-reader protein. researchgate.net

Comparative Inhibitory Activities:

| Compound | Target | IC₅₀ / Kd | Selectivity Notes |

| UNC-926 | L3MBTL1 | IC₅₀ = 3.9 μM vulcanchem.commedchemexpress.com | Also inhibits L3MBTL3 in the low micromolar range. vulcanchem.commedchemexpress.com No binding to CBX7. medchemexpress.com |

| UNC669 | L3MBTL1 | IC₅₀ = 5-6 μM nih.govmedkoo.com | 5- and 11-fold selective over L3MBTL3 and L3MBTL4, respectively. medkoo.com |

| UNC1215 | L3MBTL3 | Kd = 390 nM nih.gov | Potent and selective for L3MBTL3. nih.govresearchgate.net |

This comparative analysis underscores that while the core pharmacophore targeting the aromatic cage is essential, achieving high potency and selectivity requires careful tuning of the inhibitor's structure to exploit the unique features of each methyl-lysine reader's binding site.

Preclinical Biological Investigations and Functional Characterization

In Vitro Cellular Assays for Modulating L3MBTL1 Activity

UNC-926 Hydrochloride has been instrumental as a chemical probe for dissecting the cellular functions of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1) methyl-lysine reader domain. Through various in vitro assays, researchers have characterized its ability to specifically modulate L3MBTL1 activity and the downstream cellular consequences.

Assessment of Impact on Global and Specific Histone Methylation Landscapes (e.g., H4K20me1)

UNC-926 Hydrochloride is a competitive inhibitor that targets the methyl-lysine (Kme) reader domain of L3MBTL1, disrupting its ability to recognize and bind to methylated histone tails. medchemexpress.commedchemexpress.com L3MBTL1, a member of the Malignant Brain Tumor (MBT) domain family of proteins, specifically recognizes mono- and di-methylated lysine (B10760008) residues, with a particular affinity for histone H4 lysine 20 monomethylation (H4K20me1). medchemexpress.commedchemexpress.com This interaction is a critical event in the regulation of chromatin structure and gene expression. rsc.org

Biochemical assays have quantified the inhibitory potency of UNC-926, revealing its direct and selective engagement with L3MBTL1. The compound exhibits a half-maximal inhibitory concentration (IC50) of 3.9 μM against L3MBTL1. medchemexpress.commedchemexpress.com It also shows a low micromolar affinity for the closely related homolog L3MBTL3 (IC50 of 3.2 μM) but has a reduced affinity for other MBT domains and demonstrates no binding to the chromobox protein homolog 7 (CBX7), indicating a degree of selectivity within the methyl-lysine reader family. medchemexpress.commedchemexpress.com

In peptide pull-down assays, UNC-926 effectively inhibits the binding of the L3MBTL1's triple MBT domain (3xMBT) to peptide sequences corresponding to the H4 histone tail containing the H4K20me1 mark. rsc.orgresearchgate.net This inhibition is dose-dependent, with concentrations ranging from 1 to 25 μM demonstrating a clear disruption of the L3MBTL1-histone interaction. medchemexpress.commedchemexpress.com To further confirm its specificity, studies have shown that UNC-926 does not affect the binding of other H4K20me1 readers, such as 53BP1, to the same histone mark, highlighting its specific action on the L3MBTL1 protein. medchemexpress.commedchemexpress.com

Table 1: Inhibitory Activity of UNC-926

| Target Protein | Assay Type | Value | Reference |

|---|---|---|---|

| L3MBTL1 | Biochemical Inhibition | IC50: 3.9 μM | medchemexpress.com, medchemexpress.com |

| L3MBTL3 | Biochemical Inhibition | IC50: 3.2 μM | medchemexpress.com, medchemexpress.com |

| L3MBTL1-H4K20me1 Interaction | Peptide Pull-down | Inhibition at 1-25 μM | medchemexpress.com, medchemexpress.com |

Analysis of Transcriptional Regulation and Chromatin-Associated Processes

L3MBTL1 is a polycomb group protein that contributes to transcriptional repression by compacting chromatin. nih.govgenecards.org By binding to H4K20me1/2, L3MBTL1 facilitates the formation of higher-order, condensed chromatin structures, which limits the access of transcriptional machinery to DNA. nih.gov Inhibition of this function by UNC-926 provides a powerful tool to investigate the role of L3MBTL1 in gene regulation.

A key functional consequence of L3MBTL1 inhibition is the modulation of gene expression. In a cellular model of HIV-1 latency, where the viral genome is integrated into the host cell's chromatin and transcriptionally silenced, treatment with UNC-926 led to a significant increase in the basal transcription of the virus. This finding suggests that by blocking L3MBTL1, the probe compound can induce a more open chromatin state at the viral promoter, leading to transcriptional reactivation. This provides direct evidence that UNC-926 can reverse L3MBTL1-mediated transcriptional silencing.

Characterization of Phenotypic Responses in Diverse Cellular Models

The ability of UNC-926 to modulate L3MBTL1 activity translates into distinct cellular phenotypes. The reactivation of latent HIV-1, as mentioned previously, is a clear phenotypic response in a specific disease model. This demonstrates that targeting L3MBTL1 can alter the functional state of a cell.

While L3MBTL1 is implicated in fundamental cellular processes such as proliferation and apoptosis, and its dysregulation is associated with cancer, specific studies detailing the phenotypic effects of UNC-926 on cancer cell lines are not widely available in published literature. researchgate.netnih.goveuropeanreview.orgbjbms.org The primary utility of UNC-926 has been as a specific chemical probe to establish the link between L3MBTL1 activity and downstream molecular events, such as histone mark recognition and transcriptional regulation, rather than as a therapeutic agent in extensive phenotypic screens. rsc.orgrsc.org

In Vivo Efficacy and Mechanistic Studies Utilizing UNC-926 Hydrochloride as a Research Probe

To understand the physiological and pathophysiological roles of L3MBTL1, researchers have turned to in vivo models, where chemical probes like UNC-926 can offer advantages over genetic approaches.

Development and Application of Relevant Animal Models for L3MBTL1-Associated Biology

Genetically engineered animal models have been crucial for understanding the organism-level function of L3MBTL1. nih.gov Mouse models with a homozygous knockout of the L3mbtl1 gene have been developed. jax.orguniprot.org These mice are viable, develop normally, and have a normal lifespan. jax.orguniprot.org However, they exhibit some subtle but significant phenotypes, including a slight reduction in body weight and altered behaviors related to anxiety and depression, suggesting a role for L3MBTL1 in neurological function. nih.gov

While these knockout models are informative, they represent a permanent loss of the protein throughout development. A chemical probe like UNC-926 allows for acute, reversible, and dose-dependent inhibition of L3MBTL1 in adult animals. This enables researchers to dissect the protein's function in specific physiological or disease contexts without the confounding effects of developmental compensation. For example, UNC-926 could be used in wild-type animal models to investigate the acute role of L3MBTL1 in cognitive processes or stress responses, complementing the findings from the knockout mice. nih.gov Furthermore, studies in C. elegans and Drosophila models of neurodegenerative diseases have shown that homologs of L3MBTL1 play a conserved role in managing proteotoxicity, highlighting the utility of such models for probing its function. nih.gov

Evaluation of Biological Effects in Preclinical Disease Models (e.g., Cancer)

The application of UNC-926 as a research probe has been demonstrated in preclinical disease models. For instance, its ability to reactivate latent HIV-1 in cellular models points to its potential utility in studying viral persistence in vivo. nih.gov

In the context of cancer, where L3MBTL1 is a putative tumor suppressor, preclinical evaluation would typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice to form tumors. plos.orgchina-oncology.comresearchgate.netresearchgate.net In such models, an L3MBTL1 inhibitor would be evaluated for its ability to slow tumor growth. However, extensive studies documenting the in vivo efficacy of UNC-926 in preclinical cancer models have not been reported in the scientific literature. Its characterization has largely remained focused on its utility as a highly specific in vitro tool to validate the molecular functions of L3MBTL1.

Investigation of Molecular and Cellular Responses within Complex Biological Systems

The functional consequence of inhibiting methyl-lysine reader domains by UNC-926 hydrochloride extends to modulating complex cellular processes. Research in intricate biological systems, such as latently infected human cell lines, has provided insights into the compound's ability to influence gene expression and cellular pathways.

The primary molecular action of UNC-926 is the inhibition of the L3MBTL1 protein, a reader of mono- and dimethylated lysine residues on histones. tocris.com L3MBTL1 is a component of the Polycomb group (PcG) of proteins, which are instrumental in maintaining a repressive chromatin state to silence gene transcription. bpsbioscience.com By binding to the MBT domain of L3MBTL1, UNC-926 disrupts its ability to recognize methylated histones, particularly H4K20me1 and H4K20me2. tocris.commedchemexpress.com This interference with a key epigenetic reader protein can lead to the reactivation of silenced genes. bpsbioscience.comgoogle.com

A significant functional outcome of L3MBTL1 inhibition by UNC-926 has been demonstrated in the context of viral latency. In a human T-cell line latently infected with Human Immunodeficiency Virus-1 (HIV-1), treatment with UNC-926 was shown to reactivate the latent virus. google.com This cellular response is dose-dependent, with notable viral reactivation observed at a concentration of 100 µM. The effect was further amplified when UNC-926 was used in combination with tumor necrosis factor-alpha (TNFα), a known activator of HIV-1 transcription. google.comgoogle.com Importantly, these concentrations of UNC-926 did not impact the viability of the host cells. google.comgoogle.com This finding illustrates a specific cellular response to UNC-926, where the inhibition of an epigenetic reader protein leads to the reversal of transcriptional silencing at a specific genomic locus (the integrated HIV-1 provirus) within a complex cellular environment. google.com

The table below summarizes the experimental findings on the cellular activity of UNC-926 in reactivating latent HIV-1 in the J-Lat A72 cell line.

| Cell Line | Treatment Condition | Concentration | Observed Cellular Response | Effect on Cell Viability | Reference |

|---|---|---|---|---|---|

| J-Lat A72 (Human T-cell) | UNC-926 Hydrochloride | 100 µM | Reactivation of latent HIV-1 | No effect observed | google.comgoogle.com |

| J-Lat A72 (Human T-cell) | UNC-926 Hydrochloride + TNFα | 100 µM UNC-926 + 0.1 ng/ml TNFα | Enhanced reactivation of latent HIV-1 | Not specified | google.comgoogle.com |

Therapeutic and Biological Implications of L3mbtl1 Pathway Modulation

The Role of L3MBTL1 in Human Pathophysiology

Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the Polycomb group (PcG) of proteins and functions as a chromatin reader, specifically recognizing and binding to mono- and dimethylated lysine (B10760008) residues on histones, but not trimethylated or unmethylated lysines. nih.gov This binding is a key mechanism in the regulation of gene expression, chromatin compaction, and the maintenance of genomic integrity. nih.govnih.gov L3MBTL1 is associated with various diseases, including brain cancer and certain immunodeficiencies. genecards.org Its gene is located on chromosome 20q12, a region frequently deleted in several myeloid malignancies, suggesting its role as a candidate tumor suppressor. nih.govashpublications.orgpnas.org

L3MBTL1 is increasingly recognized for its role as a tumor suppressor in various cancers. alzdiscovery.org Its loss or haploinsufficiency is linked to the development of hematopoietic malignancies, such as myelodysplastic syndromes and acute myeloid leukemia. ashpublications.orgnih.gov The mechanism behind its tumor-suppressive function is multifaceted.

Oncogene Repression: L3MBTL1 contributes to the repression of key oncogenes. alzdiscovery.org For instance, it has been shown to repress the expression of c-Myc, a potent oncogene, through chromatin compaction. nih.govalzdiscovery.org In malignant cells, altered chromatin structure or histone methylation patterns may decrease L3MBTL1's presence at the c-Myc promoter, leading to its increased expression. alzdiscovery.orgsdbonline.org

Cancer-Testis Antigens: In a manner similar to its Drosophila homolog, L3MBTL1 may be involved in repressing cancer-testis antigens, which are testis-specific genes that can become misexpressed in human tumors. sdbonline.org

Prognostic Marker: The expression level of L3MBTL1 has been associated with patient outcomes in certain cancers. In breast cancer, high expression of L3MBTL1 is linked to low-grade, hormone receptor-positive tumors and a lower risk of disease recurrence and death. nih.govresearchgate.net

The table below summarizes the role of L3MBTL1 in various cancers based on research findings.

| Cancer Type | Role of L3MBTL1 | Key Findings | Citations |

| Myeloid Malignancies | Tumor Suppressor | Gene is located in a commonly deleted region (20q12); loss leads to genomic instability and promotes malignancy. | nih.govashpublications.orgnih.gov |

| Breast Cancer | Tumor Suppressor / Prognostic Marker | High expression is associated with better prognosis, low-grade tumors, and lower risk of recurrence. | alzdiscovery.orgnih.govresearchgate.net |

| Medulloblastoma | Potential Tumor Suppressor | Somatic deletions of other L3MBTL family members (L3MBTL2, L3MBTL3) have been found. | nih.gov |

Beyond its direct role in oncogenesis, L3MBTL1 is fundamentally involved in core cellular processes that, when dysregulated, contribute to a wide range of diseases.

DNA Damage Response (DDR): L3MBTL1 is a critical negative regulator of the DNA damage response, helping to maintain genomic stability in the absence of cellular stress. alzdiscovery.org It interacts with key components of the DNA replication machinery, and its depletion is sufficient to trigger the DDR pathway. nih.govpnas.org In unstressed cells, L3MBTL1 binds to monomethylated p53, repressing its target genes. genecards.orgalzdiscovery.org Upon DNA damage, L3MBTL1 is removed from chromatin, a process facilitated by the ATPase VCP/p97, which allows DDR proteins like 53BP1 to access the damaged sites and initiate repair. alzdiscovery.orgresearchgate.netfrontiersin.org This removal unmasks the H4K20me2 mark, making it available for 53BP1 binding to start the non-homologous end joining (NHEJ) repair pathway. researchgate.net

Cell Cycle Regulation: L3MBTL1 plays a role in controlling the cell cycle. alzdiscovery.org Its depletion can slow cell cycle progression by causing an arrest in the G2/M phase. nih.govpnas.org L3MBTL1 influences the retinoblastoma protein (RB), a crucial cell cycle controller. alzdiscovery.org It binds to monomethylated RB and enhances its repressive activity on E2F family transcription factors, which are necessary for S-phase progression. alzdiscovery.org

Contribution of L3MBTL1 to Oncogenesis and Cancer Progression

UNC-926 Hydrochloride's Utility in Target Validation and Advancing Drug Discovery Initiatives

The development of chemical probes is essential for validating new therapeutic targets and exploring their biological functions. UNC-926 Hydrochloride has emerged as a key tool compound for studying the L3MBTL1 pathway. vulcanchem.com

UNC-926 Hydrochloride is a selective, cell-permeable inhibitor of methyl-lysine (Kme) reader domains. medchemexpress.comtocris.com It functions by antagonizing the malignant brain tumor (MBT) domain of L3MBTL1, thereby inhibiting its interaction with methylated histones. apexbt.commedkoo.com Specifically, it has been shown to selectively inhibit the interaction between the L3MBTL1 triple MBT domain (L3MBTL13XMBT) and its histone mark, H4K20me1, in a dose-dependent manner. medchemexpress.comtocris.comapexbt.com

The key characteristics of UNC-926 are detailed in the table below:

| Property | Value/Description | Citations |

| Target | L3MBTL1 methyl-lysine reader domain | medchemexpress.comtocris.com |

| Mechanism of Action | Inhibits the L3MBTL13XMBT-H4K20me1 interaction. | medchemexpress.comtocris.comapexbt.com |

| IC₅₀ (L3MBTL1) | 3.9 μM | medchemexpress.commedchemexpress.eutargetmol.com |

| Kd (L3MBTL1) | 3.9 μM | tocris.commedkoo.com |

| Selectivity | Also inhibits the close homolog L3MBTL3 (IC₅₀ = 3.2 μM) but shows decreased affinity for other MBT domains and no effect on the binding of 53BP1 to H4K20me1. | medchemexpress.comtargetmol.com |

By providing a means to acutely inhibit L3MBTL1 function, UNC-926 Hydrochloride allows researchers to:

Investigate the specific biological roles of L3MBTL1 in various cellular processes. vulcanchem.com

Validate L3MBTL1 as a potential drug target for diseases like cancer.

Explore the downstream consequences of disrupting the recognition of methyl-lysine marks in chromatin organization and gene expression. vulcanchem.com

Serve as a foundational chemical structure for developing more potent and selective inhibitors. vulcanchem.com

Prospective Strategies for the Development of Advanced L3MBTL1 Modulators

While UNC-926 Hydrochloride is an invaluable research tool, the development of clinical-grade L3MBTL1 modulators requires further advancement. Prospective strategies are focused on improving the potency, selectivity, and drug-like properties of these compounds.

Future development will likely build upon the foundation laid by compounds like UNC-926. Structure-activity relationship (SAR) studies, which explore how chemical modifications to a compound affect its biological activity, are crucial. vulcanchem.com The SAR data from UNC-926 and its analogs can guide the rational design of new molecules with enhanced affinity and selectivity for the L3MBTL1 MBT domain over other reader domains, including its close homologs like L3MBTL3. vulcanchem.comtocris.com

The discovery of small-molecule modulators for epigenetic targets is a rapidly evolving field. researchgate.net Strategies such as structure-based discovery (e.g., virtual screening, molecular docking) and fragment screening are being employed to identify novel chemical scaffolds that can bind to the target protein. researchgate.net By understanding the precise molecular interactions between L3MBTL1 and its histone marks, as well as how tool compounds like UNC-926 occupy the binding pocket, researchers can design next-generation inhibitors with improved therapeutic potential. tocris.comresearchgate.net The ultimate goal is to develop potent and highly selective L3MBTL1 modulators that can effectively target the pathway in disease states while minimizing off-target effects.

Conclusion and Future Research Trajectories

Synthesis of Key Findings Regarding UNC-926 Hydrochloride's Academic Significance

UNC-926 Hydrochloride has established its academic significance primarily as a valuable chemical probe for the study of epigenetic mechanisms. Its primary role is as an inhibitor of methyl-lysine (Kme) reader domains, which are crucial components in the interpretation of the histone code and the regulation of chromatin structure and gene expression. vulcanchem.com The compound's importance stems from its specific activity against a particular family of "reader" proteins, the Malignant Brain Tumor (MBT) domain-containing proteins.

Key research findings have demonstrated that UNC-926 is an antagonist of L3MBTL1 (Lethal(3) Malignant Brain Tumor-Like Protein 1), L3MBTL3, and L3MBTL4. caymanchem.com The development of UNC-926 represented a significant step in the creation of small molecule inhibitors for this protein family. It evolved from earlier structure-activity relationship (SAR) studies on a precursor compound, UNC669. nih.gov By replacing a nicotinamide (B372718) group with benzoic acid, researchers achieved a roughly two-fold improvement in potency for L3MBTL1 and L3MBTL3, highlighting a critical advance in the rational design of epigenetic modulators. nih.gov

The compound's utility as a research tool is rooted in its selectivity. It allows for the targeted disruption of the interaction between the MBT domains of L3MBTL1 and its natural binding partners, such as mono-methylated histone H4 at lysine (B10760008) 20 (H4K20me1). This enables researchers to dissect the specific biological functions of L3MBTL1 in cellular processes like chromatin organization, gene expression regulation, and cell proliferation. vulcanchem.com By providing a means to chemically inhibit L3MBTL1 function, UNC-926 serves as a critical tool for target validation in the broader field of epigenetic research. nih.gov

Below is a summary of the inhibitory activity of UNC-926 against various MBT domain-containing proteins.

| Target Protein | IC₅₀ Value (µM) |

| L3MBTL1 | 3.9 |

| L3MBTL3 | 3.2 |

| L3MBTL4 | 15.6 |

| MBTD1 | >30 |

| SFMBT1 | >30 |

| CBX7 | >30 |

| Data sourced from Cayman Chemical and MedChemComm. caymanchem.comCurrent time information in Orange County, US. |

Identification of Unresolved Questions and Emerging Research Avenues

Despite the value of UNC-926 as a chemical probe, several unresolved questions remain, opening up new avenues for future investigation. While its biochemical activity is well-characterized, a comprehensive understanding of its full spectrum of cellular effects and potential off-target activities within complex biological systems is an area requiring deeper exploration. The transition from inhibiting a specific protein interaction in a controlled assay to elucidating the complete downstream consequences in a living cell is a significant research challenge.

Future research is likely to focus on several key areas. A primary avenue is the development of second-generation inhibitors with enhanced potency, selectivity, and improved physicochemical properties that would make them more suitable for in vivo studies. The current micromolar potency of UNC-926, while sufficient for a probe, would need to be improved for any potential therapeutic application. Furthermore, exploring the structural basis of its interaction with the L3MBTL1 MBT domain in greater detail could facilitate the design of more refined molecules.

Emerging research avenues in epigenetic drug discovery, such as the development of Proteolysis Targeting Chimeras (PROTACs), present an exciting future direction. nih.govnews-medical.net Instead of merely inhibiting the reader function of L3MBTL1, a PROTAC designed to recruit L3MBTL1 to the cellular degradation machinery could provide a more profound and sustained depletion of the target protein, offering a different and potentially more effective therapeutic strategy. Investigating the feasibility of developing L3MBTL1-targeting PROTACs, potentially using UNC-926 as a starting point for the target-binding moiety, represents a promising line of inquiry.

Outlook for Epigenetic Drug Discovery and the Development of L3MBTL1-Targeted Therapeutics

The broader outlook for epigenetic drug discovery is exceptionally promising, with significant investment and research interest focused on developing novel therapies that can reverse the epigenetic abnormalities underlying numerous human diseases. activemotif.com This field is a frontier in medicine, offering potential treatments for cancer, as well as metabolic, neurological, and inflammatory disorders. news-medical.netactivemotif.com Epigenetic targets are now considered one of the most compelling classes of druggable targets to have emerged in recent years. activemotif.com

The development of therapeutics targeting epigenetic "reader" domains—proteins like L3MBTL1 that interpret histone modifications—is a key strategy within this field. nih.govdrugtargetreview.com The availability of chemical probes like UNC-926 is fundamental to this process, as they are essential for validating the therapeutic hypothesis that inhibiting a specific reader domain can produce a beneficial biological outcome. nih.gov

However, the path from a chemical probe to an approved L3MBTL1-targeted therapeutic is long and fraught with challenges. A major hurdle is optimizing the potency and specificity of inhibitors to ensure they are effective and minimize off-target effects, which is a significant concern when modulating fundamental cellular processes like gene regulation. news-medical.net The long-term consequences of sustained epigenetic modulation are not yet fully understood, raising important questions about safety. news-medical.net

Future efforts in developing L3MBTL1-targeted drugs will likely involve advanced techniques, including the use of artificial intelligence in drug design to accelerate the identification of more drug-like candidates. drugtargetreview.com Moreover, combination therapies, where an L3MBTL1 inhibitor might be used alongside other treatments like chemotherapy or immunotherapy, could offer synergistic effects. nih.gov While L3MBTL1 remains a compelling target, significant preclinical and clinical research is required to translate the initial promise shown by probes like UNC-926 into a viable therapeutic strategy for patients.

Q & A

Basic: What is the primary mechanism of action of UNC-926 Hydrochloride as an L3MBTL1 inhibitor?

UNC-926 Hydrochloride selectively inhibits the MBT (Malignant Brain Tumor) domain of the L3MBTL1 protein, with a reported dissociation constant (Kd) of 3.9 μM . To confirm this mechanism experimentally, researchers should employ competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) using recombinant L3MBTL1 MBT domains. Dose-response curves and structural validation via X-ray crystallography or cryo-EM can further elucidate binding specificity .

Basic: Which analytical techniques are recommended for characterizing the structural integrity of UNC-926 Hydrochloride in experimental settings?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To verify molecular structure and purity.

- High-Performance Liquid Chromatography (HPLC) : For assessing chemical stability and batch-to-batch consistency.

- Mass Spectrometry (MS) : To confirm molecular weight and detect degradation products.

- X-ray Diffraction : For crystallographic validation of the compound’s three-dimensional conformation .

Advanced: How should researchers design experiments to assess the dose-dependent effects of UNC-926 Hydrochloride on cellular proliferation pathways?

Dose Range : Test concentrations spanning 0.1–100 μM to capture EC50/IC50 values.

Controls : Include vehicle controls and positive controls (e.g., known L3MBTL1 inhibitors).

Assays : Use proliferation assays (e.g., MTT or BrdU incorporation) paired with apoptosis markers (Annexin V/PI staining).

Replication : Perform triplicate experiments across independent biological replicates to ensure statistical robustness .

Advanced: What strategies are effective for resolving contradictions between in vitro and in vivo efficacy data of UNC-926 Hydrochloride?

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models.

- Comparative Assays : Replicate in vitro conditions (e.g., oxygen tension, serum concentration) in ex vivo models.

- Off-Target Screening : Use proteome-wide affinity capture or CRISPR-Cas9 screens to identify confounding interactions .

- Data Normalization : Adjust for differences in metabolic rates or cellular uptake mechanisms between models .

Basic: What are the established biochemical assays for evaluating UNC-926 Hydrochloride’s binding affinity to MBT domains?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH, ΔS).

- Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics.

- Fluorescence Polarization : Detects competitive displacement of fluorescent ligands.

- Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells .

Advanced: How can computational modeling be integrated with empirical data to predict off-target interactions of UNC-926 Hydrochloride?

Molecular Docking : Simulate binding to MBT domains and related epigenetic readers (e.g., BRD4, Polycomb group proteins).

Machine Learning : Train models on existing inhibitor datasets to predict selectivity.

Proteomics : Validate predictions via affinity purification-mass spectrometry (AP-MS).

Network Pharmacology : Map potential signaling pathways affected by off-target binding .

Basic: What quality control parameters are critical when synthesizing UNC-926 Hydrochloride for research purposes?

- Purity : ≥95% confirmed by HPLC.

- Solubility : Verify in relevant buffers (e.g., DMSO, PBS) to avoid aggregation.

- Stability : Monitor degradation under storage conditions (e.g., −80°C vs. room temperature).

- Batch Documentation : Record synthesis protocols, lot numbers, and storage timelines for reproducibility .

Advanced: What methodological considerations are essential when comparing the inhibitory efficiency of UNC-926 Hydrochloride with structurally dissimilar MBT domain inhibitors?

- Normalization : Use equimolar concentrations and standardized assay conditions (pH, temperature).

- Selectivity Panels : Test against a panel of MBT-containing proteins (e.g., L3MBTL3, MBTD1).

- Structural Alignment : Compare binding poses via molecular dynamics simulations.

- Functional Redundancy : Assess compensatory mechanisms using gene knockout/knockdown models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.